2,2-Dibromo-1-methylcyclopropanecarboxylic acid

Physicochemical Characterization Solid-State Handling Purification

Choose this gem-dibromocyclopropane carboxylic acid for stereocontrolled polycyclopropane synthesis and chiral phosphine ligand development. The unique substitution pattern ensures high crystallinity (mp 104-105°C) for easy purification, and enables selective solvolysis to 4-bromo-3-methyl-2(5H)-furanone as well as stereoselective monobromocyclopropane formation via methyllithium exchange. Available racemic or enantiomerically enriched. Not interchangeable with non-brominated or mono-brominated analogs. ≥95% purity.

Molecular Formula C5H6Br2O2
Molecular Weight 257.91 g/mol
CAS No. 5365-21-9
Cat. No. B1302678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dibromo-1-methylcyclopropanecarboxylic acid
CAS5365-21-9
Molecular FormulaC5H6Br2O2
Molecular Weight257.91 g/mol
Structural Identifiers
SMILESCC1(CC1(Br)Br)C(=O)O
InChIInChI=1S/C5H6Br2O2/c1-4(3(8)9)2-5(4,6)7/h2H2,1H3,(H,8,9)
InChIKeyQPIUEPZQJYZZPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2-Dibromo-1-methylcyclopropanecarboxylic Acid (CAS 5365-21-9) as a Halogenated Cyclopropane Carboxylic Acid Building Block


2,2-Dibromo-1-methylcyclopropanecarboxylic acid (CAS 5365-21-9) is a gem-dibromocyclopropane carboxylic acid derivative with the molecular formula C5H6Br2O2 and a molecular weight of 257.91 g/mol . It is primarily utilized as a synthetic building block in organic chemistry, with applications in the synthesis of chiral cyclopropylphosphine ligands and in stereocontrolled polycyclopropane array construction [1]. The compound is commercially available in both racemic and enantiomerically enriched forms, typically with a purity specification of ≥95% .

Why 2,2-Dibromo-1-methylcyclopropanecarboxylic Acid Cannot Be Simply Substituted with In-Class Analogs


Generic substitution of 2,2-dibromo-1-methylcyclopropanecarboxylic acid with closely related cyclopropane carboxylic acid derivatives is not feasible due to substantial differences in physicochemical properties and reactivity that critically impact synthetic utility. The gem-dibromo substitution pattern imparts a higher melting point (104-105 °C ) and significantly greater density (2.3 g/cm³ ) compared to non-brominated or mono-brominated analogs, which directly affects handling, purification, and reaction conditions. Furthermore, the presence of the 1-methyl group alongside the gem-dibromo moiety dictates the stereochemical outcome in resolution processes [1] and governs the reaction pathway in organometallic transformations [2]. These factors preclude simple interchangeability and necessitate compound-specific selection for reliable experimental outcomes.

Quantitative Differentiation of 2,2-Dibromo-1-methylcyclopropanecarboxylic Acid (CAS 5365-21-9) from Key Analogs


Thermal Stability and Physical Form: High Melting Point Differentiates from Non-Brominated and Non-Methylated Analogs

2,2-Dibromo-1-methylcyclopropanecarboxylic acid exhibits a melting point of 104-105 °C , which is significantly higher than both the non-brominated analog 1-methylcyclopropanecarboxylic acid (30-36 °C ) and the non-methylated analog 2,2-dibromocyclopropanecarboxylic acid (94-95 °C ). This elevated melting point facilitates purification via recrystallization and ensures the compound is handled as a stable crystalline solid rather than a low-melting or potentially liquid material, reducing volatility and simplifying storage.

Physicochemical Characterization Solid-State Handling Purification

Density and Physical Form: Enhanced Mass per Unit Volume Relative to Dehalogenated Analog

The density of 2,2-dibromo-1-methylcyclopropanecarboxylic acid is reported as 2.3 g/cm³ , reflecting the presence of two heavy bromine atoms. In contrast, the non-brominated analog 1-methylcyclopropanecarboxylic acid has a substantially lower density of 1.283 g/cm³ [1]. This nearly two-fold difference in density has practical implications for reaction scale-up calculations, solvent selection, and physical handling of the compound in both laboratory and pilot-scale settings.

Physical Property Formulation Scale-up

Resolution Pathway Selectivity: Distinct Chiral Amine Compatibility vs. Non-Methylated Analog

Racemic 2,2-dibromo-1-methylcyclopropanecarboxylic acid is resolved using (+)-dehydroabietylamine, whereas the non-methylated analog 2,2-dibromocyclopropanecarboxylic acid requires (+)- or (-)-α-methyl benzylamine for effective resolution [1]. This distinction in resolving agent compatibility arises from the steric and electronic influence of the 1-methyl substituent on the cyclopropane ring. The resolved enantiomers of the target compound have been successfully employed in the synthesis of chiral cyclopropylphosphine ligands [1].

Chiral Resolution Enantioselective Synthesis Asymmetric Catalysis

Solvolytic Reactivity: Silver-Ion Assisted Methanolysis Pathway Shared with Dimethyl Analog

Under silver-ion assisted methanolysis conditions, 2,2-dibromo-1-methylcyclopropanecarboxylic acid and its 1,3-dimethyl analog both undergo solvolytic ring-opening, ultimately providing access to hexahydroindole frameworks and (±)-γ-lycorane after further elaboration [1]. The selective formation of 4-bromo-3-methyl-2(5H)-furanone via solvolysis of the target compound has been specifically documented [2]. This shared reactivity profile positions the target compound as a viable entry point into the same synthetic manifold as the dimethyl analog, while offering a simpler substitution pattern that may be advantageous for downstream diversification.

Reaction Mechanism Gem-Dibromocyclopropane Chemistry Furanone Synthesis

Organometallic Reactivity: Halogen Exchange Preferentially Overrides Carboxylic Acid Deprotonation

In reactions with methyllithium, 1-methyl-2,2-dibromocyclopropanecarboxylic acid exhibits a distinct reactivity profile wherein halogen exchange occurs faster than abstraction of the carboxylic acid proton, enabling stereoselective reduction to the corresponding monobromocyclopropane [1]. This behavior contrasts with the general reactivity observed for 2,2-dibromocyclopropyl carboxylic acids where the reaction course depends primarily on the position of the carboxyl group relative to the cyclopropane ring [2]. The preferential halogen exchange in the 1-methyl substituted derivative provides a unique stereocontrolled entry to monobrominated cyclopropane intermediates that are valuable in further synthetic transformations.

Organolithium Chemistry Halogen-Metal Exchange Stereoselective Reduction

Key Application Scenarios for 2,2-Dibromo-1-methylcyclopropanecarboxylic Acid (CAS 5365-21-9) Based on Quantitative Evidence


Synthesis of Chiral Cyclopropylphosphine Ligands via Enantiomerically Pure Building Blocks

The established resolution of racemic 2,2-dibromo-1-methylcyclopropanecarboxylic acid with (+)-dehydroabietylamine provides access to enantiomerically enriched material [1]. These chiral building blocks are employed in the synthesis of cyclopropylphosphine ligands 21, which serve as valuable components in asymmetric catalysis [1]. The distinct resolving agent requirement differentiates this compound from its non-methylated analog, making it a specific choice for ligand scaffolds where the 1-methyl substituent is required for stereochemical control.

Stereocontrolled Construction of Polycyclopropane Natural Product Scaffolds

Resolved carboxylic acid enantiomers of this compound have been successfully utilized in the development of versatile synthetic routes enabling stereocontrolled stepwise construction of polycyclopropane-containing arrays [1]. These arrays are found in biologically significant natural products such as FR-900848 and U-106305 [1]. The high melting point and crystalline nature of the compound facilitate purification and handling during multistep synthetic sequences.

Synthesis of 4-Bromo-3-methyl-2(5H)-furanone and Derived Heterocycles

Under solvolytic conditions, 2,2-dibromo-1-methylcyclopropanecarboxylic acid undergoes selective formation of 4-bromo-3-methyl-2(5H)-furanone [2]. This transformation represents a direct, single-step access to a functionalized furanone building block that can serve as an intermediate for further heterocyclic chemistry. The silver-ion assisted methanolysis pathway also connects this compound to hexahydroindole and (±)-γ-lycorane synthetic sequences [3].

Stereoselective Synthesis of Monobromocyclopropane Intermediates via Organometallic Reduction

The preferential halogen exchange reactivity of 2,2-dibromo-1-methylcyclopropanecarboxylic acid with methyllithium enables stereoselective reduction to monobromocyclopropanes [4]. This reactivity profile is particularly valuable for generating stereodefined monobromocyclopropane intermediates that can undergo subsequent cross-coupling or nucleophilic substitution reactions. The behavior is distinct from other dibromocyclopropyl carboxylic acids, making this compound a specific reagent for stereocontrolled monobromocyclopropane synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,2-Dibromo-1-methylcyclopropanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.